molecular formula C29H18O10 B8246396 5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8246396
M. Wt: 526.4 g/mol
InChI Key: GBVMDGSMCGYXPJ-UHFFFAOYSA-N
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Description

5’-(4-Carboxyphenyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: is a complex organic compound with the molecular formula C28H18O8 . This compound is characterized by its unique structure, which includes a terphenyl core substituted with carboxyphenyl groups. It is primarily used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand, forming stable coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs are utilized for gas adsorption and separation technologies .

Biology and Medicine: The compound’s derivatives are explored for their potential use in photodynamic therapy (PDT) for cancer treatment. The carboxyphenyl groups enhance the photophysical properties, making them effective photosensitizers .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including semiconductors and catalysts. Its ability to form stable coordination polymers makes it valuable in material science .

Mechanism of Action

The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its role as a ligand in coordination chemistry. The carboxyphenyl groups interact with metal ions to form stable coordination bonds, leading to the formation of metal-organic frameworks. These frameworks exhibit unique properties such as high porosity and selective adsorption, which are exploited in various applications .

Comparison with Similar Compounds

Uniqueness: 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its specific substitution pattern and the presence of multiple carboxyphenyl groups. This structure provides enhanced stability and functionality in coordination polymers compared to other similar compounds .

Properties

IUPAC Name

5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18O10/c30-25(31)15-3-1-14(2-4-15)16-5-17(19-8-21(26(32)33)12-22(9-19)27(34)35)7-18(6-16)20-10-23(28(36)37)13-24(11-20)29(38)39/h1-13H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVMDGSMCGYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

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